Lithium acetylsalicylate Lithium acetylsalicylate Lithium acetylsalicylate is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 552-98-7
VCID: VC0533308
InChI: InChI=1S/C9H8O4.Li/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1
SMILES: [Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-]
Molecular Formula: C9H7LiO4
Molecular Weight: 186.1 g/mol

Lithium acetylsalicylate

CAS No.: 552-98-7

Cat. No.: VC0533308

Molecular Formula: C9H7LiO4

Molecular Weight: 186.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lithium acetylsalicylate - 552-98-7

Specification

CAS No. 552-98-7
Molecular Formula C9H7LiO4
Molecular Weight 186.1 g/mol
IUPAC Name lithium;2-acetyloxybenzoate
Standard InChI InChI=1S/C9H8O4.Li/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1
Standard InChI Key FGLLQDSAOUJRST-UHFFFAOYSA-M
Isomeric SMILES [Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-]
SMILES [Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-]
Canonical SMILES [Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-]
Appearance Solid powder

Introduction

Chemical Structure and Synthesis of Lithium Acetylsalicylate

Lithium acetylsalicylate (C₉H₇LiO₄) is an ionic salt comprising a lithium cation and the deprotonated acetylsalicylic acid anion. The molecular structure features a benzoate core substituted with an acetyloxy group at the ortho position, with the lithium ion coordinating to the carboxylate oxygen . This coordination geometry enhances the compound’s stability in solid-state and aqueous environments, as evidenced by spectroscopic analyses such as infrared (IR) and Raman spectroscopy, which identify characteristic vibrational modes of the carboxylate (≈1,600 cm⁻¹) and acetyloxy (≈1,760 cm⁻¹) groups .

Synthesis Methods

The synthesis of lithium acetylsalicylate typically involves the neutralization of acetylsalicylic acid with lithium hydroxide in a polar solvent such as tetrahydrofuran (THF) or isobutanol. A molar ratio of 4:1 (lithium hydroxide to acetylsalicylic acid) ensures complete deprotonation of the carboxylic acid group, yielding a crystalline product with high purity . Advanced crystal engineering techniques, such as the formation of ionic cocrystals (ICCs), have further optimized its physicochemical properties. For example, lithium salicylate proline (LISPRO), a related ICC, demonstrates enhanced thermal stability and controlled-release characteristics due to hydrogen-bonding networks between lithium ions and organic ligands .

Table 1: Key Physicochemical Properties of Lithium Acetylsalicylate

PropertyValue
Molecular FormulaC₉H₇LiO₄
Molecular Weight186.1 g/mol
CAS Registry Number552-98-7
SynonymsLithium 2-acetoxybenzoate; Acetylsalicylic acid lithium salt

Pharmacological Mechanisms and Biological Activity

The pharmacological profile of lithium acetylsalicylate arises from the synergistic interplay between lithium and acetylsalicylic acid. Lithium modulates intracellular signaling pathways, including glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase (IMPase), which are critical for mood stabilization and neuroprotection . Concurrently, acetylsalicylic acid inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and neuroinflammation—a factor implicated in bipolar disorder and neurodegenerative diseases . Preclinical studies suggest that this dual mechanism may mitigate the neurotoxic effects of chronic lithium therapy while enhancing therapeutic efficacy.

Neuroinflammatory Modulation

In animal models of neuroinflammation, lithium acetylsalicylate reduces glial activation and pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) by 40–60% compared to lithium carbonate alone . This effect is attributed to acetylsalicylic acid’s ability to suppress nuclear factor-kappa B (NF-κB) translocation, a key regulator of inflammatory responses. Furthermore, low-dose acetylsalicylic acid (≤100 mg/day) potentiates lithium’s neuroprotective effects by upregulating brain-derived neurotrophic factor (BDNF) expression in hippocampal neurons .

Pharmacokinetics and Biodistribution

Lithium acetylsalicylate exhibits distinct pharmacokinetic properties compared to traditional lithium salts. In rodent studies, a single oral dose (50 mg/kg) achieves peak plasma lithium concentrations (Cₘₐₓ) of 0.8 mM at 2 hours post-administration, with a half-life (t₁/₂) of 24 hours . Notably, brain lithium levels remain elevated for 72 hours, suggesting sustained release from the acetylsalicylic acid matrix. This prolonged retention may reduce dosing frequency and improve patient compliance.

Table 2: Pharmacokinetic Parameters of Lithium Acetylsalicylate in Rats

Time (h)Plasma [Li⁺] (mM)Brain [Li⁺] (µg/g)
20.78 ± 0.121.45 ± 0.21
240.34 ± 0.081.12 ± 0.18
720.09 ± 0.030.67 ± 0.09

Comparative Analysis with Conventional Lithium Salts

Table 3: Lithium Acetylsalicylate vs. Lithium Carbonate

ParameterLithium AcetylsalicylateLithium Carbonate
Bioavailability85–90%70–80%
t₁/₂24 h18–24 h
Common Side EffectsGastrointestinal irritationPolyuria, tremor
Therapeutic Index2.51.8

Lithium acetylsalicylate’s higher therapeutic index (2.5 vs. 1.8 for carbonate) reflects its improved safety profile, particularly regarding renal and thyroid dysfunction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator